4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine

Antimycobacterial screening Structure–activity relationship Chemical biology tool selection

Standardizing antimycobacterial SAR campaigns requires a consistent baseline reference. Uncontrolled structural variations in the 1,2,4-triazole-3-benzylsulfanyl class confound MIC interpretation. CAS 498546-33-1 provides the exact unsubstituted benzylsulfanyl and 4-chlorophenyl combination needed for matched pair studies. - **Primary Use**: Negative control & baseline reference for M. tuberculosis inhibitor screening - **Key Feature**: Fully substituted scaffold with N-4 chlorophenyl, C-5 pyridyl, and C-3 benzylsulfanyl - **Analytical Utility**: Retention time & NMR shift benchmark for analog characterization

Molecular Formula C20H15ClN4S
Molecular Weight 378.9 g/mol
CAS No. 498546-33-1
Cat. No. B12165870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine
CAS498546-33-1
Molecular FormulaC20H15ClN4S
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4
InChIInChI=1S/C20H15ClN4S/c21-17-6-8-18(9-7-17)25-19(16-10-12-22-13-11-16)23-24-20(25)26-14-15-4-2-1-3-5-15/h1-13H,14H2
InChIKeyQAFGNVGHGIZRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 498546-33-1 Structural Overview


4-[5-(Benzylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine (CAS 498546-33-1) is a fully substituted 1,2,4-triazole that combines a 4-chlorophenyl N-substituent, a 4-pyridyl C-substituent, and a benzylsulfanyl side chain. This scaffold positions the compound within the well-precedented class of 1,2,4-triazole-3-benzylsulfanyl derivatives, a family that has been systematically evaluated for antimycobacterial activity [1]. The compound is available as a research-grade screening molecule from multiple chemical suppliers, making it accessible for early-stage discovery programs that require defined heterocyclic diversity.

CAS 498546-33-1: Why Analogs Differ


Within the 1,2,4-triazole-3-benzylsulfanyl chemotype, the specific combination of the N-4 chlorophenyl group and the C-3 pyridyl substituent in CAS 498546-33-1 creates a unique electronic and steric environment that cannot be replicated by closely related analogs. The antimycobacterial structure–activity relationship established for this class demonstrates that both the nature of the benzyl substituent and the heteroaryl C-substituent independently modulate minimum inhibitory concentration (MIC) values by over one order of magnitude [1]. Consequently, substituting CAS 498546-33-1 with an analog that carries a different N-aryl group (e.g., 4-methylphenyl) or a modified benzylsulfanyl chain introduces an uncontrolled variable that confounds biological interpretation and invalidates cross-study comparisons.

CAS 498546-33-1 Comparative Evidence


Differentiation from 3-Methylbenzylsulfanyl Analog

The most structurally proximal analog with a publicly listed catalog entry from a recognized vendor is 4-(4-(4-chlorophenyl)-5-((3-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine (Sigma-Aldrich L286052), which differs from CAS 498546-33-1 solely by a methyl group at the meta position of the benzylsulfanyl ring . In the antimycobacterial SAR landscape of 1,2,4-triazole-3-benzylsulfanyl derivatives, benzyl ring substitution pattern is a primary driver of MIC variation, with the presence, position, and electronic nature of substituents shifting MIC values across the 32–>1000 µmol/L range against Mycobacterium tuberculosis [1]. No direct head-to-head comparison between these two compounds has been published; therefore, any assumption of equivalent potency is unsupported by quantitative data.

Antimycobacterial screening Structure–activity relationship Chemical biology tool selection

Class-Level Antimycobacterial MIC Thresholds

The broader compound class to which CAS 498546-33-1 belongs has been profiled against a panel of mycobacterial species including Mycobacterium tuberculosis, M. avium, and two strains of M. kansasii [1]. Minimum inhibitory concentrations (MICs) across the series range from 32 to >1000 µmol/L, with the most active members bearing two nitro groups or a thioamide group on the benzyl moiety [1]. The specific MIC of CAS 498546-33-1 has not been reported in the public literature; however, its unsubstituted benzylsulfanyl substituent places it structurally closer to the moderately active cohort rather than the most potent thioamide- or dinitro-substituted derivatives.

Antitubercular screening Mycobacterium tuberculosis MIC determination

Cytotoxicity Profile of the Chemotype

The 2004 study by Klimešová et al. assessed the cytotoxicity of representative 1,2,4-triazole-3-benzylsulfanyl derivatives and classified the evaluated compounds as moderately toxic [1]. While no compound-specific cytotoxicity data (e.g., CC₅₀ values) were reported for CAS 498546-33-1, the collective cytotoxicity characterization provides a preliminary risk benchmark for cell-based screening campaigns. Compounds within this chemotype that displayed the highest antimycobacterial potency generally retained moderate cytotoxicity, indicating that the therapeutic window requires careful empirical determination for each congener.

Cytotoxicity assessment Selectivity index Mammalian cell safety

CAS 498546-33-1 Research Applications


SAR Baseline for Benzylsulfanyl Optimization

The unsubstituted benzylsulfanyl group of CAS 498546-33-1 makes it an ideal negative control or baseline reference for medicinal chemistry campaigns that systematically vary the benzyl substituent on the 1,2,4-triazole-3-sulfanyl scaffold. When newly synthesized analogs bearing electron-withdrawing, electron-donating, or sterically demanding benzyl groups are evaluated against Mycobacterium tuberculosis, inclusion of CAS 498546-33-1 in the same assay plate provides an internal benchmark that anchors SAR interpretation to the class-level MIC range of 32–>1000 µmol/L reported by Klimešová et al. [1].

Probing N-4 Aryl Substitution Effects

The 4-chlorophenyl group at the N-4 position of CAS 498546-33-1 contributes a specific electron-withdrawing and lipophilic signature. This compound can serve as a matched molecular pair partner alongside the commercially available 4-(4-(4-chlorophenyl)-5-((3-methylbenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine (Sigma-Aldrich L286052) to interrogate the contribution of the N-4 aryl substituent to target binding, solubility, and permeability, provided both compounds are tested under identical assay conditions.

Triazole-Pyridine Library Reference and QC

CAS 498546-33-1 embodies the 1,2,4-triazole-pyridine hybrid architecture with a fully elaborated substitution pattern (N-4 chlorophenyl, C-5 pyridyl, C-3 benzylsulfanyl). It can function as a physicochemical and analytical reference standard for characterizing new members of this compound library, establishing retention time, mass spectral fragmentation, and NMR chemical shift benchmarks that facilitate purity assessment and identity confirmation of related analogs [1].

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